molecular formula C15H14O3 B14451373 2'-Acetonaphthone, 6'-(2-oxopropoxy)- CAS No. 73663-74-8

2'-Acetonaphthone, 6'-(2-oxopropoxy)-

Cat. No.: B14451373
CAS No.: 73663-74-8
M. Wt: 242.27 g/mol
InChI Key: KYZJPMUCJBTDBQ-UHFFFAOYSA-N
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Description

2'-Acetonaphthone, 6'-(2-oxopropoxy)- is a naphthone derivative featuring an acetonaphthone core substituted with a 2-oxopropoxy group at the 6' position. This compound belongs to the broader class of acetonaphthones, which are aromatic ketones with applications in pharmaceuticals, organic synthesis, and materials science.

Properties

CAS No.

73663-74-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(6-acetylnaphthalen-2-yl)oxypropan-2-one

InChI

InChI=1S/C15H14O3/c1-10(16)9-18-15-6-5-13-7-12(11(2)17)3-4-14(13)8-15/h3-8H,9H2,1-2H3

InChI Key

KYZJPMUCJBTDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- typically involves the reaction of 2-acetonaphthone with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-acetonaphthone with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Acetonaphthone, 6’-(2-oxopropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2’-Acetonaphthone, 6’-(2-oxopropoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2'-Acetonaphthone, 6'-(2-oxopropoxy)- with structurally related acetonaphthone derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Key differences arise from substituent type and position:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) CAS Number Purity (%) Price (JPY) Key References
1'-Acetonaphthone None C₁₂H₁₀O 302 941-98-0 >90.0 3,600/25mL
2'-Acetonaphthone None C₁₂H₁₀O 300–301 93-08-3 >98.0 3,100/25g
6-Methoxy-2-acetonaphthone 6'-Methoxy C₁₃H₁₂O₂ Not reported Not provided Not reported Not reported
2'-Hydroxy-1'-acetonaphthone 1'-Hydroxy C₁₂H₁₀O₂ Not reported Not provided Not reported Not reported
2-Acetyl-1-naphthol 1-Hydroxy, 2-acetyl C₁₂H₁₀O₂ 98–100 711-79-5 >99.0 6,200/25g
2'-Acetonaphthone, 6'-(2-oxopropoxy)- 6'-(2-Oxopropoxy) C₁₄H₁₄O₃ Inferred lower* Not reported Not reported Not reported

Notes:

  • Substituent Effects: The 2-oxopropoxy group in the target compound introduces steric bulk and polar functionalities (ether and ketone), likely reducing its melting point compared to unsubstituted 1'- or 2'-acetonaphthone. For example, 2-Acetyl-1-naphthol (hydroxy-substituted) has a significantly lower melting point (98–100°C) due to disrupted crystal packing from hydrogen bonding . 6-Methoxy-2-acetonaphthone (C₁₃H₁₂O₂) shares similarities in molecular weight and substituent position but lacks the ketone in the side chain.

Commercial Availability and Purity

  • 1'- and 2'-Acetonaphthone are commercially available at >90% purity, with prices ranging from JPY 3,100 to 3,600 per 25g .

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